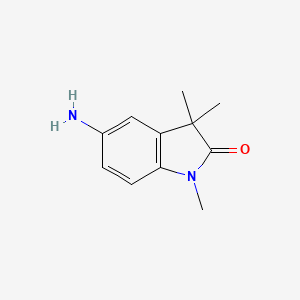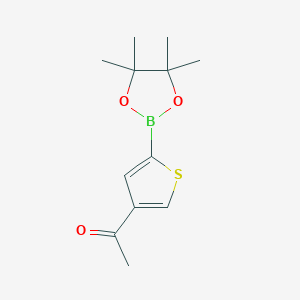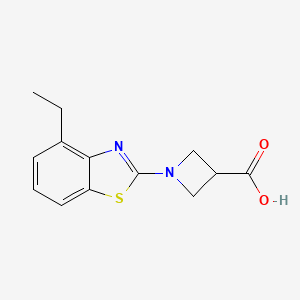
3-(4-Hydroxyphenyl)picolinic acid
Overview
Description
3-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is also known as 3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a carboxylic acid group and a phenyl ring with a hydroxyl group . The compound has a complexity of 249 and a topological polar surface area of 70.4Ų .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as pyridine carboxylic acids have been studied. For instance, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.2 and a molecular formula of C12H9NO3 . It has a complexity of 249 and a topological polar surface area of 70.4Ų .Scientific Research Applications
Photophysics and Proton Transfer
The photophysics of 3-hydroxy-picolinic acid, which closely relates to 3-(4-Hydroxyphenyl)picolinic acid in structure and behavior, has been extensively studied. Quantum chemistry methods have revealed the importance of the carboxylic group in transmitting protons between the oxygen atom of the hydroxyl group and the nitrogen atom of the ring. This process underlines the significant role of conical intersections between states in governing the photophysics of such systems (Rode & Sobolewski, 2012).
Detection and Imaging in Living Cells
The development of a colorimetric and ratiometric fluorescent probe derived from picolinic acid for detecting Cu2+ ions demonstrates another application. This probe exhibits a large red shift in its absorption and emission spectra upon exposure to Cu2+, enabling high sensitivity and excellent selectivity for Cu2+ ions over other metal ions. It successfully detects Cu2+ in living cells, highlighting its potential for biomedical applications (Chen et al., 2013).
Antimicrobial Activities and DNA Interactions
Picolinic acid and its derivatives have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds interact with DNA, as demonstrated through molecular docking simulations, indicating their potential as therapeutic agents or in biotechnological applications (Tamer et al., 2018).
Enhancement of Detection Sensitivity
The formation of picolinic acid esters has been shown to improve mass spectrometric ionization efficiency and sensitivity for detecting cannabinoids in hair and oral fluid. This approach, which enhances detection limits significantly, underscores the utility of chemical derivatization with picolinic acid derivatives in forensic and clinical toxicology (Thieme et al., 2015).
Coordination Polymers and Magnetic Properties
Studies on coordination polymers using derivatives of picolinic acid have elucidated their structural and magnetic properties. These research efforts have led to the synthesis of novel compounds with potential applications in materials science, highlighting the role of picolinic acid derivatives in the development of new magnetic materials (Wang et al., 2020).
Future Directions
Research into the antiviral abilities of picolinic acid, a related compound, has shown promising results. Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for research into 3-(4-Hydroxyphenyl)picolinic acid and related compounds.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Hydroxyphenyl)picolinic acid are zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The biosynthetic pathway of this compound involves the conversion of L-lysine to this compound. This process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action include its antiviral properties. It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
Environmental factors such as pH, temperature, moisture content, and soil texture can influence the functional ability of this compound .
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with zinc finger proteins, which are involved in various cellular processes including DNA recognition, RNA transcription, and protein folding . The nature of these interactions often involves the binding of this compound to the active sites of these proteins, potentially altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby affecting viral replication and cell infection processes . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to zinc finger proteins, which disrupts their structure and function by altering zinc binding . This disruption can lead to the inhibition of enzyme activity and changes in gene expression. Furthermore, this compound has been shown to interfere with cellular endocytosis and viral membrane integrity, contributing to its antiviral properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit antiviral activity without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan. It is a metabolite of tryptophan through the kynurenine pathway and plays a role in zinc transport and homeostasis . The interaction of this compound with enzymes such as L-lysine 2-aminotransferase and monooxygenases is crucial for its metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to zinc finger proteins, facilitating its transport and accumulation in certain cellular compartments . This localization is essential for its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of this compound within these subcellular compartments is critical for its function, as it allows the compound to interact with key regulatory proteins and enzymes involved in cellular metabolism and gene expression.
properties
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZJUFXDWLAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



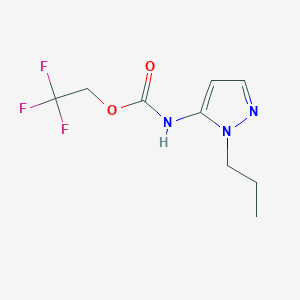
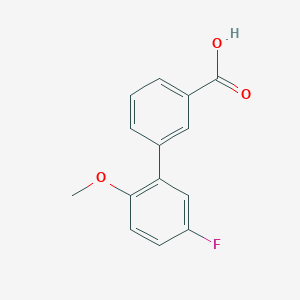

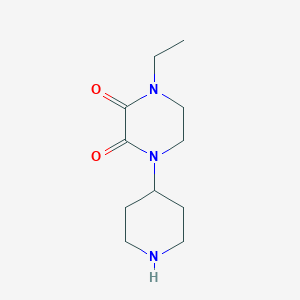
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)
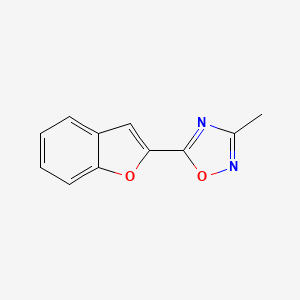
![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)
